Methylglucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

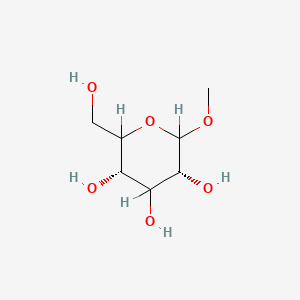

2D Structure

3D Structure

Properties

CAS No. |

25360-07-0 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5?,6-,7?/m1/s1 |

InChI Key |

HOVAGTYPODGVJG-UVSYOFPXSA-N |

Isomeric SMILES |

COC1[C@@H](C([C@@H](C(O1)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Alpha-Methylglucoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of alpha-methylglucoside (also known as methyl α-D-glucopyranoside), a widely utilized monosaccharide derivative in various scientific and industrial applications. The information herein is curated to support research, development, and quality control activities, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

Alpha-methylglucoside is a stable, crystalline solid at room temperature. Its key identifiers and fundamental properties are summarized below.

| Identifier | Value |

| CAS Number | 97-30-3 |

| Molecular Formula | C₇H₁₄O₆[1][2] |

| Molecular Weight | 194.18 g/mol [2][3][4][5] |

| Appearance | White crystalline powder[1][2][6][7] |

| Crystal System | Orthorhombic bisphenoidal[3] |

Quantitative Physical Data

The following tables present the key quantitative physical properties of alpha-methylglucoside, providing a consolidated reference for laboratory and development work.

Table 2.1: Thermal Properties

| Property | Value | Notes |

| Melting Point | 168 - 171 °C (334 - 340 °F)[1][3][6][7] | Slight variations reported across sources. |

| Boiling Point | 200 °C (392 °F) at 0.2 mmHg[1][3][7] | Decomposes at higher pressures. |

Table 2.2: Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 108 g / 100 mL[1][6] | 20 |

| 80% Ethanol | 7.3 g / 100 g (7.3% w/w)[3] | 17 |

| 90% Ethanol | 1.6 g / 100 g (1.6% w/w)[3] | 17 |

| Methanol | 5.2 g / 100 g[3] | 20 |

| Ether | Practically insoluble[3] | - |

Table 2.3: Physicochemical Properties

| Property | Value | Conditions |

| Density | 1.46 g/cm³[3][6][7] | at 30°C (d₄³⁰)[3] |

| Specific Rotation | +158.9°[1][3] | c=10 in water, at 20°C (D-line)[1][3] |

| pKa | 13.71[3] | at 25°C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of alpha-methylglucoside. These protocols are fundamental for verifying the identity and purity of the compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Objective: To determine the temperature range over which the crystalline solid alpha-methylglucoside transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the alpha-methylglucoside sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. A small amount of the solid (1-2 mm in height) should be forced into the tube.[8][9]

-

Compaction: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom of the tube.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).[2]

-

Heating:

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[2]

Specific Optical Rotation (Polarimetry)

Optical rotation is a definitive property of chiral molecules like alpha-methylglucoside and is essential for confirming its stereochemical identity.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of alpha-methylglucoside and to calculate the specific rotation.

Methodology:

-

Solution Preparation: Accurately weigh a sample of alpha-methylglucoside and dissolve it in a precise volume of deionized water to achieve a known concentration (e.g., 10 g per 100 mL, which is 0.1 g/mL).[1][3]

-

Instrument Calibration (Blank Measurement): Fill the polarimeter sample cell with the solvent (deionized water). Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.[11]

-

Sample Measurement: Rinse the sample cell with a small amount of the prepared alpha-methylglucoside solution, then fill the cell completely, ensuring no air bubbles are present.[4]

-

Data Acquisition: Place the filled cell into the polarimeter. Allow the temperature to stabilize (typically 20°C or 25°C). Record the observed optical rotation (α) in degrees.[4][11]

-

Calculation of Specific Rotation ([α]): Use Biot's law to calculate the specific rotation: [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[12]

-

Solubility Determination (Qualitative & Quantitative)

Objective: To determine the solubility of alpha-methylglucoside in various solvents.

Methodology (Qualitative):

-

Add approximately 0.1 g of alpha-methylglucoside to a test tube.[13]

-

Add 3 mL of the chosen solvent (e.g., water, ethanol, ether) in portions, shaking vigorously after each addition.[13]

-

Observe if the solid dissolves completely. Classify as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Saturated Solution Method):

-

Prepare a supersaturated solution by adding an excess amount of alpha-methylglucoside to a known volume of the solvent in a sealed vial.

-

Agitate the solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Accurately measure a specific volume of the saturated solution.

-

Evaporate the solvent from the measured volume and weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Density Determination (Gas Pycnometry)

Objective: To determine the true (skeletal) density of the solid alpha-methylglucoside powder.

Methodology:

-

Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of a known, precise volume.

-

Sample Preparation: Accurately weigh a sample of dry alpha-methylglucoside powder.

-

Measurement: Place the weighed sample into the sample chamber of the pycnometer.

-

Analysis: The instrument will automatically purge the chamber with an inert gas (typically helium) and then perform a series of gas expansions between the sample chamber and a reference chamber. By measuring the pressure changes, the instrument calculates the volume of the solid powder, excluding inter-particle void space and open pores.[3]

-

Calculation: The density is calculated automatically by the instrument's software using the formula: ρ = m / V Where:

-

ρ is the density.

-

m is the mass of the sample.

-

V is the volume of the sample as determined by the gas displacement.[1]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the specific optical rotation of alpha-methylglucoside, a key identity test.

Caption: Workflow for Determining Specific Optical Rotation.

References

- 1. True density measurement of powder or solid materials [powtechina.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. digicollections.net [digicollections.net]

- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Anomers of Methylglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, anomeric forms, synthesis, and characterization of methylglucoside. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in this important monosaccharide derivative.

Chemical Structure and Anomerism

This compound is a monosaccharide derivative formed by the reaction of glucose with methanol (B129727).[1] This reaction results in the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of methanol. The resulting molecule exists as two primary anomers, designated as alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1).

In the α-anomer, the methoxy (B1213986) group (-OCH₃) at the anomeric carbon is on the opposite side of the ring from the C6 hydroxymethyl group, in an axial position. In the β-anomer, the methoxy group is on the same side of the ring as the C6 hydroxymethyl group, in an equatorial position. This seemingly subtle difference in stereochemistry leads to distinct physical and chemical properties for the two anomers.[2]

The pyranose ring of this compound, like glucose, adopts a chair conformation. The stability of each anomer is influenced by the orientation of its substituents.

Physicochemical Properties of this compound Anomers

The different spatial arrangements of the anomeric hydroxyl group in α- and β-methylglucoside give rise to measurable differences in their physical properties. A summary of these properties is presented in the table below.

| Property | α-Methyl-D-glucopyranoside | β-Methyl-D-glucopyranoside |

| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 168 °C (334 °F; 441 K)[1] | 110-112 °C |

| Specific Optical Rotation [α]D²⁰ | +156° to +161° (c=10, water) | -34.1° (c=1, water) |

| Density | 1.46 g/cm³[1] | Not readily available |

| Solubility in Water | 108 g/100 mL[1] | High |

Synthesis of this compound Anomers

The synthesis of methylglucosides can be achieved through several methods, with the Fischer glycosylation being the most common. The Koenigs-Knorr method offers an alternative route, particularly for achieving specific anomeric configurations.

Experimental Protocol: Fischer Glycosylation

The Fischer glycosylation involves the acid-catalyzed reaction of a monosaccharide with an alcohol. In the case of this compound, glucose is reacted with methanol in the presence of an acid catalyst, typically hydrogen chloride. This method generally yields a mixture of both α- and β-anomers, with the α-anomer often being the major product due to the anomeric effect.

Materials:

-

Anhydrous D-glucose

-

Anhydrous methanol

-

Concentrated hydrochloric acid (or dry HCl gas)

-

Sodium carbonate

-

Activated carbon

-

Reflux apparatus

-

Crystallization dishes

Procedure:

-

Preparation of Methanolic HCl: Prepare a 0.5-1% (w/w) solution of dry hydrogen chloride in anhydrous methanol. This can be done by carefully bubbling dry HCl gas through cold methanol or by the cautious addition of acetyl chloride to methanol.

-

Reaction: Dissolve anhydrous D-glucose in the prepared methanolic HCl solution in a round-bottom flask. The typical ratio is 1 part glucose to 4-5 parts methanolic HCl by weight.

-

Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by polarimetry, observing the change in optical rotation until it becomes constant.

-

Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the slow addition of a base, such as sodium carbonate or lead carbonate, until the solution is neutral to litmus (B1172312) paper.

-

Filtration and Decolorization: Filter the mixture to remove the salt formed during neutralization. If the resulting solution is colored, add a small amount of activated carbon and heat gently, followed by another filtration.

-

Crystallization of α-Methylglucoside: Concentrate the filtrate under reduced pressure to a thick syrup. Set the syrup aside to crystallize. The less soluble α-methylglucoside will crystallize first.

-

Isolation of β-Methylglucoside: The more soluble β-anomer will remain in the mother liquor. Further concentration and purification steps, such as chromatography, may be required to isolate the β-methylglucoside.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective method for glycosidic bond formation. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor, which can participate in the reaction to favor the formation of a 1,2-trans glycoside.

Characterization of this compound Anomers

The primary method for the characterization and differentiation of this compound anomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide distinct signals for the α and β forms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

The chemical shift of the anomeric proton (H-1) is a key diagnostic feature.

-

α-Methylglucoside: The anomeric proton (H-1) typically appears as a doublet at a lower field (higher ppm) with a relatively small coupling constant (J₁,₂ ≈ 3-4 Hz) due to the axial-equatorial relationship with H-2.

-

β-Methylglucoside: The anomeric proton (H-1) appears as a doublet at a higher field (lower ppm) with a larger coupling constant (J₁,₂ ≈ 7-8 Hz) due to the axial-axial relationship with H-2.

¹³C NMR Spectroscopy:

The chemical shift of the anomeric carbon (C-1) is also diagnostic.

-

α-Methylglucoside: The anomeric carbon signal appears at a lower field (higher ppm).

-

β-Methylglucoside: The anomeric carbon signal appears at a higher field (lower ppm).

Biological Relevance and Applications

Methylglucosides, particularly α-methylglucoside, serve as valuable tools in biochemical and physiological research. As non-metabolizable analogs of glucose, they are widely used to study glucose transport mechanisms without the complication of subsequent metabolic breakdown.

Study of Glucose Transporters

Alpha-methylglucoside is a known substrate for sodium-glucose cotransporters (SGLTs). The uptake of radiolabeled α-methylglucoside is a common assay to measure the activity of these transporters in various cell types. The experimental workflow for such a study is depicted below.

Caption: Experimental workflow for studying SGLT transporter activity using radiolabeled α-methylglucoside.

Glycolytic Pathway Perturbation

The intracellular accumulation of the phosphorylated form of α-methylglucoside (α-methylglucoside-6-phosphate) can lead to a phenomenon known as "glucose-phosphate stress." This stress is thought to arise from the depletion of key intermediates in the glycolytic pathway. A simplified representation of this logical relationship is shown below.

Caption: Logical relationship illustrating how α-methylglucoside can induce glucose-phosphate stress.

Conclusion

This compound, in its α and β anomeric forms, represents a fundamental molecule in carbohydrate chemistry with significant applications in biological research. Understanding its structure, properties, and synthesis is crucial for its effective use as a tool to investigate complex biological systems, particularly in the context of glucose transport and metabolism. This guide has provided a detailed overview of these aspects to support the endeavors of researchers and scientists in this field.

References

The Biological Role of Methylglucoside in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucoside, a synthetic, non-metabolizable analog of glucose, serves as an invaluable tool in the study of carbohydrate metabolism.[1] Its resistance to cellular metabolism allows for the specific investigation of glucose transport mechanisms without the confounding effects of downstream glycolytic pathways. This technical guide provides an in-depth analysis of the biological role of this compound, focusing on its interaction with glucose transporters, its utility in elucidating transport kinetics and inhibition, and its application in studying relevant signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and oncology.

Data Presentation: Quantitative Analysis of this compound Interaction with Glucose Transporters

The interaction of this compound with various glucose transporters is characterized by specific kinetic and inhibitory constants. These parameters are crucial for understanding the affinity and transport capacity of these transporters for this glucose analog. The following tables summarize key quantitative data for α-methyl-D-glucopyranoside (α-MG) and β-methyl-D-glucopyranoside (β-MG) in relation to Sodium-Glucose Cotransporters (SGLT) and other relevant transport systems.

| Transporter/Enzyme | Substrate/Inhibitor | Km (mM) | Vmax (relative units) | Cell Type/System | Reference |

| Pseudomonas aeruginosa transport system | α-Methylglucoside | 2.8 | - | Whole cells | [2] |

| Saccharomyces cerevisiae (AGT1 permease) | α-Methylglucoside | ~35 | - | Whole cells | [3] |

| Chick Small Intestine (Jejunum) | α-Methyl-D-glucoside | - | Significant increase until 2 days post-hatch | Intestinal tissue | [4] |

| Human SGLT1 | α-Methyl-D-glucoside | Similar to β-anomer | Similar to β-anomer | Xenopus laevis oocytes | [5][6] |

| Human SGLT1 | β-Methyl-D-glucoside | Similar to α-anomer | Similar to α-anomer | Xenopus laevis oocytes | [5][6] |

Table 1: Transport Kinetics (Km and Vmax) of this compound. This table presents the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for the transport of this compound isomers by various transporters. Km reflects the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate.

| Transporter | Inhibitor | IC50 (nM) | Ki (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| hSGLT1 | Dapagliflozin | 920.4 | - | - | [7] |

| hSGLT2 | Dapagliflozin | 2.9 | - | ~317 | [7] |

| hSGLT1 | Canagliflozin | - | ~650 | - | [1] |

| hSGLT2 | Canagliflozin | - | - | - | [1] |

| hSGLT1 | Empagliflozin | - | ~8300 | - | [1] |

| hSGLT2 | Empagliflozin | - | - | ~2700:1 | [1][8] |

| hSGLT1 | HM41322 | 54.6 | - | - | [7] |

| hSGLT2 | HM41322 | 5.6 | - | 10 | [7] |

Table 2: Inhibition of SGLT1 and SGLT2 by Various Compounds. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for several well-characterized SGLT inhibitors. While direct Ki values for this compound are not extensively reported, these data provide a comparative context for the inhibitory potential of glucosides.

Signaling Pathways Involving this compound Transport

This compound is a valuable probe for dissecting signaling pathways that regulate glucose transport. Its uptake can be modulated by various cellular signals, providing insights into the complex regulatory networks governing glucose homeostasis.

High Glucose-Induced Inhibition of α-Methylglucoside Uptake via Protein Kinase C

High glucose levels can paradoxically inhibit glucose uptake in certain cell types, a phenomenon implicated in the pathophysiology of diabetic complications. Studies using α-methylglucoside have been instrumental in elucidating the signaling cascade responsible for this effect. In primary cultured rabbit renal proximal tubule cells, high glucose concentrations lead to the activation of Protein Kinase C (PKC), which in turn stimulates the release of arachidonic acid, ultimately resulting in the inhibition of α-methylglucoside uptake.[1]

mTORC2 Signaling Pathway in Glucose Transport Regulation

The mammalian target of rapamycin (B549165) complex 2 (mTORC2) is a critical regulator of cellular metabolism, including glucose uptake.[9][10] While not directly demonstrated with this compound as a signaling molecule, this pathway is fundamental to the regulation of glucose transporters like SGLT1 and SGLT2.[11] Understanding this pathway provides a broader context for how glucose transport, and by extension this compound transport, is controlled. The mTORC2 pathway integrates signals from growth factors and nutrients to modulate the expression and activity of glucose transporters.[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of this compound's role in carbohydrate metabolism. The following sections provide methodologies for key experiments.

Protocol for Radiolabeled α-Methylglucoside Uptake Assay in a Cell Line (e.g., HEK293)

This protocol describes a method for measuring the uptake of radiolabeled α-methyl-D-glucopyranoside ([14C]-α-MG) in a mammalian cell line, such as HEK293 cells, which can be engineered to express specific glucose transporters.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

-

[14C]-α-Methyl-D-glucopyranoside

-

Unlabeled α-methyl-D-glucopyranoside

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Culture: Seed HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation for Uptake: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed PBS.

-

Initiation of Uptake: Add the uptake buffer containing a known concentration of [14C]-α-MG to each well to initiate the transport assay. For competition experiments, include varying concentrations of unlabeled α-MG or other inhibitors.

-

Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: To stop the transport, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of [14C]-α-MG uptake and normalize it to the protein concentration in each well. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for Determining Competitive Inhibition of Glucose Transport

This workflow outlines the steps to determine if a compound acts as a competitive inhibitor of a glucose transporter using this compound as the substrate.

Conclusion

This compound remains a cornerstone in the study of carbohydrate metabolism, particularly in the investigation of glucose transport. Its non-metabolizable nature allows for the precise dissection of transport kinetics and the elucidation of complex regulatory signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage this powerful tool in their studies of glucose transporter function in health and disease. Further research, particularly in obtaining more precise inhibitory constants for this compound isomers against a wider range of transporters, will continue to refine our understanding of its biological role and enhance its utility in the development of novel therapeutic strategies targeting glucose metabolism.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose Regulates Glucose Transport and Metabolism via mTOR Signaling Pathway in Bovine Placental Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-Methylglucoside [drugfuture.com]

Synthesis of methylglucoside from glucose and methanol

An In-depth Technical Guide on the Synthesis of Methylglucoside from Glucose and Methanol (B129727)

Introduction

This compound is a monosaccharide derivative of glucose formed by the reaction of glucose with methanol. It exists as two anomers, α-methylglucoside and β-methylglucoside, which differ in the stereochemistry at the anomeric carbon. The formation of this compound is a cornerstone reaction in carbohydrate chemistry, demonstrating the cyclic nature of glucose.[1] This reaction, commonly known as the Fischer glycosidation, is typically acid-catalyzed.[2] this compound serves as a versatile chemical intermediate in the production of a wide array of products, including surfactants, plasticizers, resins, and emulsifiers.[1][3] This guide provides a comprehensive overview of the synthesis of this compound, detailing reaction mechanisms, experimental protocols, and catalytic strategies for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from glucose and methanol proceeds via an acid-catalyzed nucleophilic substitution reaction, known as the Fischer glycosidation. The process involves the protonation of the anomeric hydroxyl group of glucose, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, then attacks the electrophilic anomeric carbon from either of two faces, leading to the formation of both α- and β-methylglucoside. The equilibrium mixture typically favors the more thermodynamically stable α-anomer.[4]

Catalysis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rates, yields, and process conditions. Both homogeneous and heterogeneous acid catalysts are employed.

-

Homogeneous Catalysts: Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are traditionally used.[5][6] They are effective but introduce challenges such as equipment corrosion and the need for neutralization, which complicates product purification.[7]

-

Heterogeneous Catalysts: Solid acid catalysts, particularly sulfonated cation exchange resins (e.g., sulfonated polystyrene), have emerged as a superior alternative for industrial applications.[2][7][8] These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion, leading to a more economical and environmentally friendly process.[7] Other solid acids, such as tungstophosphoric acid (TPA) supported on mesoporous silica, have also shown high activity and yields.[9]

The general catalytic cycle involves the protonation of the glucose hemiacetal by the acid catalyst, facilitating the formation of the oxocarbenium ion. The subsequent nucleophilic attack by methanol and deprotonation regenerates the catalyst, allowing it to participate in further reaction cycles.

Experimental Protocols & Data

Protocol 1: Homogeneous Catalysis using Hydrogen Chloride

This classic method, based on the procedure by Helferich and Schäfer, utilizes a solution of hydrogen chloride in methanol.[5]

Methodology:

-

Catalyst Preparation: Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by passing dry HCl gas into ice-cooled anhydrous methanol.[5]

-

Reaction Setup: Add 500 g of finely powdered anhydrous D-glucose to 2000 g of the methanolic HCl solution in a flask equipped with a reflux condenser. Attach a drying tube (e.g., soda-lime) to the top of the condenser to exclude moisture.[5]

-

Reaction: Boil the mixture under reflux for an extended period (e.g., 72 hours). The glucose should dissolve within the first 15-30 minutes.[5]

-

Crystallization (First Crop): Cool the resulting clear, pale-yellow solution to 0°C. Induce crystallization by scratching the flask's inner surface or by seeding with a crystal of α-methyl d-glucoside. Allow to stand at 0°C for 12-24 hours.[5]

-

Isolation: Filter the crystals by suction, wash with cold methanol, and dry.[5]

-

Subsequent Crops: Concentrate the mother liquor by evaporation, cool to 0°C, and allow more crystals to form. Repeat this process to obtain second and third crops of the product.[5]

-

Purification: For high purity, the combined product can be recrystallized from methanol, using decolorizing carbon if necessary.[5]

Protocol 2: Heterogeneous Catalysis using Cation Exchange Resin

This method offers a more streamlined and industrially viable approach, avoiding corrosive liquid acids.[7]

Methodology:

-

Catalyst Preparation: A sulfonated-type cation exchange resin in its hydrogen (H+) state is used. The resin should be washed with methanol before use.[7]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, mix 80 g of anhydrous dextrose (glucose), 160 g of methanol, and 20 g of the prepared cation exchange resin.[7]

-

Reaction: Heat the mixture to reflux (approximately 66°C) or a higher temperature (up to 100°C) with continuous stirring. The reaction time can range from 24 to 48 hours.[7]

-

Catalyst Separation: After the reaction, separate the catalyst from the hot solution by filtration. Wash the recovered resin with methanol; it can be stored for reuse.[7]

-

Crystallization: Concentrate the combined mother liquor and washings by evaporation on a steam bath to about three-fourths of the original volume. Crystallization typically begins as the solution cools.[7]

-

Isolation: Allow the mixture to crystallize overnight. Separate the white crystalline needles by filtration, wash with methanol, and air-dry. Further concentration of the mother liquor can yield additional crops of this compound.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Total Yield (%) | Key Observations | Reference |

| 0.25% HCl in Methanol | Anhydrous Glucose, Anhydrous Methanol | Reflux (~65°C) | 72 | 48.5 - 49.5 | Long reaction time; yields primarily α-anomer. | [5] |

| Sulfonated Cation Exchange Resin | Anhydrous Dextrose, Methanol | Reflux (~66°C) | 48 | 83 - 85 | Catalyst is reusable; non-corrosive process; high conversion rate. | [7] |

| 10% H₂SO₄ in Methanol | Starch, Methanol | 100°C (under pressure) | 2 | 90 - 100 (based on starch) | Utilizes starch directly; high yield through mother liquor recycling. | [6] |

| Anhydrous CaSO₄ + H₂SO₄ | Glucose, Methanol | 100 - 150°C | Varies | >98 | CaSO₄ acts as a dehydrating agent, driving equilibrium to completion. | [10] |

Table 2: Product Characteristics

| Property | α-Methyl-D-glucoside | β-Methyl-D-glucoside |

| CAS Number | 97-30-3 | 709-50-2 |

| Melting Point | 164 - 165 °C[5] | 94 - 96 °C[5] |

| Appearance | White crystalline solid[1] | Crystalline solid |

| Solubility in Water | 108 g / 100 mL[1] | Soluble |

Experimental Workflow and Purification

The overall workflow for the synthesis and purification of this compound is a multi-step process that begins with the reaction of the starting materials and concludes with the isolation of a pure, crystalline product. The key purification step is crystallization, which exploits the lower solubility of α-methylglucoside in cold methanol compared to the β-anomer and unreacted glucose.

Conclusion

The synthesis of this compound from glucose and methanol is a fundamental and adaptable process in carbohydrate chemistry. While traditional homogeneous acid catalysis is effective, modern methods utilizing heterogeneous catalysts like cation exchange resins offer significant improvements in terms of efficiency, safety, and environmental impact.[7] The selection of the appropriate catalyst and reaction conditions allows for high yields and purity, making this compound readily accessible as a key building block for various industrial and research applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals seeking to implement or optimize the synthesis of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alpha-Methylglucoside [drugfuture.com]

- 3. fiveable.me [fiveable.me]

- 4. The mechanism of the anomerisation of the methyl D-glucopyranosides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]

- 7. US2606186A - Preparation of methyl glucoside - Google Patents [patents.google.com]

- 8. EP0035589A1 - Continuous process for producing methyl glucosides from starch - Google Patents [patents.google.com]

- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 10. US3928318A - Process for making methyl glucoside - Google Patents [patents.google.com]

An In-depth Guide to the Stereochemistry of Methyl D-Glucopyranoside for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of methyl D-glucopyranoside, a pivotal molecule in carbohydrate chemistry and drug development. It delves into the structural nuances of its anomers, the underlying principles governing their formation and stability, and the experimental methodologies crucial for their synthesis and characterization. Detailed protocols for Fischer glycosidation, polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide employs Graphviz (DOT language) to visually represent key chemical pathways and experimental workflows, offering a holistic understanding for researchers and professionals in the field.

Introduction

Methyl D-glucopyranoside, a glycoside derived from glucose, serves as a fundamental model compound in the study of carbohydrate stereochemistry, reactivity, and biological interactions. Its structure features a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The formation of the glycosidic bond between the anomeric carbon (C1) of glucose and the hydroxyl group of methanol (B129727) results in the creation of a new stereocenter at C1. This leads to the existence of two diastereomeric forms known as anomers: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1] The stereochemical configuration of this anomeric center profoundly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its stereochemistry essential for applications in drug design, glycobiology, and materials science.

The Anomers of Methyl D-Glucopyranoside

The two anomers of methyl D-glucopyranoside are distinguished by the orientation of the methoxy (B1213986) group (-OCH₃) at the anomeric carbon (C1) relative to the CH₂OH group (C6) and the other substituents on the pyranose ring.

-

Methyl α-D-glucopyranoside: In this anomer, the methoxy group at C1 is in an axial position, meaning it is on the opposite side of the ring from the CH₂OH group at C5.

-

Methyl β-D-glucopyranoside: In this anomer, the methoxy group at C1 is in an equatorial position, on the same side of the ring as the CH₂OH group at C5.[1]

The chair conformation of the pyranose ring is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stability of the α and β anomers is influenced by a phenomenon known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. This stabilization arises from the overlap of a lone pair of electrons on the ring oxygen with the σ* antibonding orbital of the axial C1-O bond.

The relationship between the open-chain form of D-glucose and the formation of the two anomers of methyl D-glucopyranoside is a key concept in its stereochemistry.

Quantitative Stereochemical Data

The distinct stereochemistry of the α and β anomers leads to measurable differences in their physical properties, most notably their specific rotation of plane-polarized light and their NMR spectral characteristics.

Specific Optical Rotation

Optical rotation is a crucial parameter for distinguishing between anomers. The specific rotation is an intrinsic property of a chiral molecule.

| Compound | Specific Rotation ([α]D) |

| Methyl α-D-glucopyranoside | +157° to +159° (c=10 in H₂O) |

| Methyl β-D-glucopyranoside | -33° to -36° (c=1-4 in H₂O)[2] |

Table 1: Specific Optical Rotation of Methyl D-Glucopyranoside Anomers.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for elucidating the stereochemistry of methyl D-glucopyranosides. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) are particularly diagnostic. In D₂O, the hydroxyl protons are exchanged for deuterium (B1214612) and are not observed.

| Proton | Methyl α-D-glucopyranoside (δ, ppm, J, Hz) | Methyl β-D-glucopyranoside (δ, ppm, J, Hz) |

| H1 | 4.78 (d, J=3.8) | 4.39 (d, J=7.9) |

| H2 | 3.45 (dd, J=9.8, 3.8) | 3.20 (dd, J=9.2, 7.9) |

| H3 | 3.63 (t, J=9.8) | 3.39 (t, J=9.2) |

| H4 | 3.32 (t, J=9.8) | 3.31 (t, J=9.2) |

| H5 | 3.68 (ddd, J=9.8, 4.8, 2.4) | 3.37 (m) |

| H6a, H6b | 3.75-3.85 (m) | 3.68-3.88 (m) |

| -OCH₃ | 3.41 (s) | 3.56 (s) |

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Methyl D-Glucopyranoside Anomers in D₂O. Data compiled and averaged from available literature.

The larger coupling constant for the anomeric proton of the β-anomer is indicative of a trans-diaxial relationship with H2, which is consistent with its equatorial position. Conversely, the smaller coupling constant for the α-anomer's anomeric proton reflects a gauche relationship with H2, consistent with its axial orientation.

Experimental Protocols

Synthesis of Methyl D-Glucopyranosides via Fischer Glycosidation

The Fischer glycosidation is a classic method for preparing glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst.[3] This process typically yields a mixture of the α and β anomers, with the α-anomer often being the thermodynamically favored product due to the anomeric effect.[3]

Materials:

-

D-glucose

-

Anhydrous methanol

-

Concentrated sulfuric acid or hydrogen chloride gas

-

Sodium carbonate or other suitable base for neutralization

-

Activated carbon (for decolorization, if necessary)

-

Recrystallization solvent (e.g., ethanol (B145695) or methanol)

Procedure:

-

Reaction Setup: Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or introduce anhydrous hydrogen chloride gas to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a base (e.g., sodium carbonate) until the solution is neutral.

-

Filtration and Concentration: Filter the mixture to remove the insoluble salts. Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Purification and Isolation: The anomeric mixture can be purified by recrystallization. Often, the less soluble α-anomer will crystallize out of the solution first. Further purification and separation of the anomers can be achieved by column chromatography.

Characterization by Polarimetry

Polarimetry is used to measure the optical rotation of the synthesized methyl D-glucopyranosides, allowing for the identification of the anomers and the determination of their purity.

Instrumentation:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter sample cell (typically 1 dm)

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10-15 minutes.

-

Blank Measurement: Fill the polarimeter cell with the solvent (e.g., deionized water) and take a blank reading. This value should be subtracted from the sample readings.

-

Sample Preparation: Prepare a solution of the methyl D-glucopyranoside sample of known concentration (e.g., 1-10 g/100 mL) in the same solvent.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation.

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the sample in g/mL

-

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the anomers.

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of the methyl D-glucopyranoside sample in approximately 0.5-0.7 mL of deuterium oxide (D₂O) in an NMR tube.[4]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Internal Standard (Optional): An internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for precise chemical shift referencing.

Data Acquisition:

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to obtain optimal resolution.

-

¹H NMR Spectrum: Acquire a one-dimensional ¹H NMR spectrum.

-

2D NMR (Optional): For more complex structures or for unambiguous assignment of all protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Signaling Pathways and Logical Relationships

The mechanism of the Fischer glycosidation involves the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of glucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by methanol from either the α or β face, leading to the formation of the respective anomers.

Conclusion

The stereochemistry of methyl D-glucopyranoside is a cornerstone of carbohydrate chemistry, with the distinct properties of its α and β anomers having significant implications for scientific research and development. This guide has provided a detailed overview of the structural features, governing principles, and analytical techniques pertinent to these molecules. The tabulated data and visual representations of experimental workflows and reaction mechanisms are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and application of this fundamental knowledge in their respective fields.

References

Methylglucoside as a Model Compound for Monosaccharide Reactions: An In-depth Technical Guide

Introduction

Methylglucoside is a glycoside in which a methyl group is attached to the anomeric carbon of a glucose molecule.[1] This structural modification, where the hydroxyl group on the anomeric carbon is replaced by a methoxy (B1213986) group, results in the formation of a stable acetal.[2][3] Consequently, unlike glucose, this compound is a non-reducing sugar because its cyclic form cannot open up to expose a free aldehyde group. This key characteristic makes this compound an invaluable model compound for researchers, scientists, and drug development professionals studying the reactivity of monosaccharides.[1] By preventing ring-opening and the associated complexities of anomerization and the Maillard reaction, this compound allows for the isolated study of reactions involving the other hydroxyl groups of the glucose ring, as well as the glycosidic bond itself.[1] Its applications range from investigating reaction mechanisms like hydrolysis and thermal degradation to serving as a building block in the synthesis of complex carbohydrate derivatives and as a probe in biochemical systems.[1][4]

Key Reactions and Applications

Glycoside Hydrolysis

The stability and cleavage of the glycosidic bond are central to carbohydrate chemistry. This compound serves as a simple and effective model to study the kinetics and mechanisms of this crucial reaction under both acidic and enzymatic conditions.

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound involves the protonation of the glycosidic oxygen, followed by the cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This is subsequently attacked by water to yield glucose and methanol (B129727). The reaction kinetics are typically first-order and are influenced by factors such as acid type, concentration, and temperature.[5] Studies have determined first-order rate coefficients and the energies and entropies of activation for the acid-catalyzed hydrolysis of various methyl glycopyranosides.[5] For instance, the hydrolysis of methyl β-D-glucopyranoside is significantly slower than that of glucosides with bulkier aglycones, such as triethylmethyl β-D-glucopyranoside, which hydrolyzes approximately 30,000 times faster.[5] This demonstrates that steric hindrance is not a significant factor, while electronic effects of the aglycone group play a more complex role.[5]

Enzymatic Hydrolysis:

This compound is an excellent substrate for studying the activity and kinetics of glycoside hydrolases, such as β-glucosidase.[6] For example, sweet almond β-glucosidase catalyzes the hydrolysis of methyl β-D-glucopyranoside at a rate approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis at 25°C.[6] Kinetic studies using this compound have helped elucidate enzymatic mechanisms. For instance, the lack of a solvent kinetic isotope effect when D₂O is substituted for H₂O in the hydrolysis of methyl β-D-glucopyranoside by β-glucosidase suggests a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen followed by a rate-limiting cleavage of the glycosidic bond.[6]

Thermal Degradation and Caramelization

Caramelization is a non-enzymatic browning process that occurs when sugars are heated to high temperatures.[7][8] Unlike the Maillard reaction, it does not require the presence of amino acids.[7] Since this compound is a non-reducing sugar, it does not undergo the Maillard reaction, making it an ideal model compound to study the mechanisms of caramelization in isolation.[9]

Theoretical studies on the thermal degradation of methyl β-D-glucoside have shown that the process can lead to the formation of levoglucosan. The proposed mechanism involves an initial conformational change of the reactant from a ⁴C₁ to a ¹C₄ chair conformation, followed by an intramolecular nucleophilic substitution at the anomeric carbon. The calculated activation energy for this process indicates that a direct homolysis mechanism is unlikely.[10]

Synthesis of Carbohydrate Derivatives

Methylglucosides are versatile starting materials for the synthesis of more complex carbohydrate-based molecules.[1] The hydroxyl groups can be selectively protected and modified to introduce other functional groups, enabling the creation of oligosaccharides, glycosides, and various sugar esters used as non-ionic surfactants and emulsifiers.[1][11]

Biochemical and Drug Development Applications

In biochemical research and drug development, methylglucosides serve as non-metabolizable analogs of glucose.[4] This property is useful for studying glucose transport systems and metabolism-independent sugar sensing. For example, ¹¹C-labeled methyl-D-glucoside has been developed as a tracer for sodium-dependent glucose transporters (SGLTs), allowing for their functional visualization in vivo using PET scans.[12][13] These studies are critical for understanding renal glucose reabsorption and for the development of drugs targeting these transporters.[12][13] Additionally, this compound derivatives have been explored as potential inhibitors of glucose transporters in cancer cells and for their interactions with proteins like transferrin for targeted drug delivery.[4][14]

Quantitative Data

Table 1: Kinetic Parameters for Methyl β-D-Glucopyranoside Hydrolysis

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Enzymatic Rate Enhancement | ~4 x 10¹⁵-fold | Sweet almond β-glucosidase, 25°C | [6] |

| kcat/Km (in H₂O) | 28 M⁻¹s⁻¹ | Sweet almond β-glucosidase | [6] |

| Solvent Kinetic Isotope Effect | 1.05 (± 0.08) | (D₂O)(kcat/Km) vs (H₂O)(kcat/Km) | [6] |

| Relative Hydrolysis Rate | 30,000 times slower | Compared to triethylmethyl β-D-glucopyranoside in acid |[5] |

Table 2: Thermal Degradation Parameters for Methyl β-D-Glucoside

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Free Energy (ΔG⁰) | 52.5 kcal/mol | MP4//DFT(B3LYP) theoretical study | [10] |

| Primary Product | Levoglucosan | Theoretical study |[10] |

Experimental Protocols

Synthesis of α-Methyl-D-Glucoside (Fischer Glycosidation)

This protocol is based on the method described by Fischer, which involves the acid-catalyzed reaction of glucose with methanol.[15][16]

-

Reagents and Materials:

-

Anhydrous D-glucose (finely powdered)

-

Anhydrous methyl alcohol (acetone-free)

-

Dry hydrogen chloride (gas) or concentrated sulfuric acid

-

Ice bath

-

Reflux condenser with a drying tube (e.g., soda-lime)

-

Filtration apparatus

-

-

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol. This can be done by passing dry HCl gas into ice-cooled methanol until the desired weight increase is achieved, then diluting with more methanol.[15]

-

Add 500 g of finely powdered anhydrous D-glucose to approximately 2 kg of the methanolic HCl solution.[15]

-

Heat the mixture under reflux for an extended period (e.g., 72 hours). The solution should become clear within the first few hours.[15]

-

After reflux, cool the pale-yellow solution to 0°C in an ice bath.

-

Induce crystallization by scratching the inside of the flask or by adding a seed crystal of α-methyl-D-glucoside.[15]

-

Allow the mixture to stand at 0°C for 12-24 hours to complete the crystallization of the first crop.

-

Collect the crystals by suction filtration and wash them with cold methyl alcohol.[15]

-

The mother liquor can be concentrated and re-boiled to obtain subsequent crops of the product.[15]

-

The final product can be purified by recrystallization from methyl alcohol. The expected melting point of pure α-methyl-D-glucoside is 165-168°C.[15][17]

-

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for determining the kinetics of acid hydrolysis.[5]

-

Reagents and Materials:

-

Methyl-D-glucoside (α or β anomer)

-

Standardized mineral acid (e.g., 1 M H₂SO₄ or HCl)

-

Thermostatically controlled water bath or reaction block

-

Small reaction vials with sealed caps

-

Quenching solution (e.g., a strong base like NaOH to neutralize the acid)

-

Analytical system (e.g., HPLC with a refractive index detector or GC after derivatization)

-

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of the acid solution into several reaction vials and allow them to equilibrate to the desired temperature (e.g., 60, 70, 80°C) in the water bath.

-

Initiate the reaction by adding a small volume of the this compound stock solution to each vial, vortexing to mix, and starting a timer.

-

At predetermined time intervals, remove a vial from the bath and immediately quench the reaction by adding a sufficient amount of the quenching solution.

-

Analyze the quenched samples to determine the concentration of remaining this compound and the formed glucose.

-

Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this line gives the first-order rate coefficient (k).

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

-

Enzymatic Hydrolysis using β-Glucosidase

This protocol describes a method for measuring the rate of enzymatic hydrolysis of methyl β-D-glucopyranoside.[6]

-

Reagents and Materials:

-

Methyl β-D-glucopyranoside

-

β-Glucosidase (e.g., from sweet almond)

-

Buffer solution (e.g., sodium acetate (B1210297) buffer at a specific pH)

-

Spectrophotometer or HPLC system

-

Thermostatically controlled cuvette holder or water bath

-

-

Procedure:

-

Prepare a series of substrate solutions of methyl β-D-glucopyranoside at different concentrations in the chosen buffer.

-

Prepare a stock solution of the β-glucosidase enzyme in the same buffer.

-

Equilibrate the substrate solutions and the enzyme solution to the desired temperature (e.g., 25°C).

-

To initiate the reaction, add a small, fixed amount of the enzyme stock solution to a cuvette containing one of the substrate solutions.

-

Monitor the reaction progress. This can be done continuously by using a coupled enzyme assay that produces a chromogenic product, or by taking aliquots at different time points, stopping the reaction (e.g., by boiling or adding a strong inhibitor), and analyzing for glucose concentration via HPLC.

-

Calculate the initial reaction velocity (v₀) for each substrate concentration.

-

Determine the kinetic parameters Km and Vmax by plotting the initial velocities against substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Visualizations

Logical and Reaction Pathways

Caption: Glucose vs. This compound reaction pathways.

Caption: Synthesis of methylglucosides via Fischer glycosidation.

Caption: Experimental workflow for acid hydrolysis kinetics.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glycodepot.com [glycodepot.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bakerpedia.com [bakerpedia.com]

- 8. Caramelization - Wikipedia [en.wikipedia.org]

- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal degradation of methyl beta-D-glucoside. a theoretical study of plausible reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. alpha-Methylglucoside [drugfuture.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

The Enduring Legacy of Fischer Glycosylation: A Technical Guide to the Synthesis of Methylglucosides

Abstract

This technical guide provides a comprehensive overview of the Fischer glycosylation reaction for the synthesis of methylglucosides, a cornerstone of carbohydrate chemistry. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental reaction. This document traces the historical discovery by Emil Fischer, delves into the reaction's mechanistic intricacies, and presents detailed experimental protocols for classical, microwave-assisted, and continuous flow methodologies. Quantitative data on reaction parameters and yields are systematically tabulated for comparative analysis. Furthermore, key pathways and workflows are visualized using network diagrams to facilitate a clear and concise understanding of the core concepts.

Introduction: A Historical Perspective

The Fischer glycosylation, a method for forming a glycosidic bond, was developed by the pioneering German chemist Emil Fischer between 1893 and 1895.[1] This acid-catalyzed reaction between a reducing sugar and an alcohol remains a fundamental and widely practiced method for the synthesis of simple glycosides, particularly methylglucosides, which are valuable intermediates in the synthesis of more complex carbohydrate-containing molecules.[2] Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, laid the foundation for modern carbohydrate chemistry by providing a straightforward route to synthetic glycosides.[1] His initial experiments involved reacting D-glucose with methanol (B129727) in the presence of a strong acid, leading to the formation of a mixture of anomeric methylglucosides.[1]

The reaction is an equilibrium process that can yield a mixture of product isomers, including different ring sizes (furanosides and pyranosides) and anomers (α and β).[1] Typically, shorter reaction times favor the formation of the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the more thermodynamically stable pyranoside forms.[1] The anomeric effect generally favors the formation of the α-anomer as the major product at equilibrium.[1]

Reaction Mechanism

The Fischer glycosylation proceeds via an acid-catalyzed nucleophilic substitution at the anomeric carbon. The generally accepted mechanism involves the following key steps:

-

Protonation of the Anomeric Hydroxyl Group: The acid catalyst protonates the hydroxyl group at the anomeric carbon of the cyclic hemiacetal form of the sugar.

-

Formation of an Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the electrophilic anomeric carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated glycoside is deprotonated, regenerating the acid catalyst and yielding the final methylglucoside product.

This process can occur from either face of the planar oxocarbenium ion, leading to the formation of both α and β anomers. The reaction is reversible, and the final product distribution is governed by the relative thermodynamic stabilities of the various isomers.

Caption: Mechanism of Fischer Glycosylation.

Data Presentation: A Comparative Analysis of Methodologies

The synthesis of methylglucosides via Fischer glycosylation has evolved from the classical heating method to more rapid and efficient techniques such as microwave irradiation and continuous flow processing. The following tables summarize quantitative data from various studies, allowing for a direct comparison of these methodologies.

Table 1: Classical Fischer Glycosylation of D-Glucose with Methanol

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |

| HCl | Reflux | 18 | 70 | 2:1 | [3] |

| H₂SO₄ | Reflux | 24 | 65 | 3:1 | [3] |

| Amberlite IR-120 | Reflux | 48 | 80 | 4:1 |

Table 2: Microwave-Assisted Fischer Glycosylation of D-Glucose with Methanol

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | α:β Ratio | Reference |

| Amberlite IRN 120 H⁺ | 120 | 10 | 74 | >95:5 | [4] |

| Montmorillonite K-10 | 100 | 15 | 92 | 9:1 | [5] |

| Dowex 50W X8 | 100 | 5 | 88 | 10:1 | [5] |

Table 3: Continuous Flow Fischer Glycosylation of Monosaccharides with Methanol

| Sugar | Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | α:β Ratio | Reference |

| D-Glucose | QuadraPure™ SA | 120 | 4 | >95 | 89:11 | [6] |

| D-Mannose | QuadraPure™ SA | 120 | 4 | >95 | 92:8 | [6] |

| D-Galactose | QuadraPure™ SA | 120 | 4 | >95 | 85:15 | [6] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of methylglucosides using classical, microwave-assisted, and continuous flow methods.

Classical Method: Synthesis of Methyl α/β-D-Glucopyranoside

Materials:

-

D-Glucose (10.0 g, 55.5 mmol)

-

Anhydrous Methanol (100 mL)

-

Concentrated Hydrochloric Acid (1.0 mL)

-

Sodium Carbonate

-

Stir bar

-

Round-bottom flask (250 mL)

-

Condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a stir bar.

-

Slowly add concentrated hydrochloric acid to the suspension while stirring.

-

Attach a condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours. The solution should become clear as the reaction progresses.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by slowly adding solid sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the sodium carbonate and any unreacted glucose.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

The resulting syrup, containing a mixture of methyl α- and β-D-glucopyranosides, can be purified by crystallization or chromatography. To preferentially crystallize the α-anomer, dissolve the syrup in a minimal amount of hot methanol and allow it to cool slowly.

Microwave-Assisted Method: Rapid Synthesis of Methyl α-D-Glucopyranoside

Materials:

-

D-Glucose (0.5 g, 2.78 mmol)

-

Anhydrous Methanol (5 mL)

-

Amberlite IRN 120 H⁺ resin (0.5 g)

-

Microwave vial (10 mL) with a Teflon septum

-

Microwave synthesizer

-

Filtration apparatus

Procedure: [4]

-

Place D-glucose and Amberlite IRN 120 H⁺ resin in a microwave vial.

-

Add anhydrous methanol to the vial.

-

Seal the vial with a Teflon septum.

-

Place the vial in the microwave synthesizer and irradiate at 120 °C for 10 minutes.[4]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the resin.

-

Evaporate the filtrate under reduced pressure to yield the crude product.

-

The product, predominantly methyl α-D-glucopyranoside, can be further purified by recrystallization from methanol.[4]

Continuous Flow Method: Scalable Synthesis of Methyl Glucosides

This protocol provides a general outline for a continuous flow setup. Specific parameters will vary depending on the equipment used.

Experimental Workflow:

Caption: Continuous Flow Fischer Glycosylation Workflow.

-

System Setup: Assemble a continuous flow system consisting of a pump, a packed-bed reactor, a heating unit, and a collection vessel. The reactor should be a column packed with a solid acid catalyst, such as QuadraPure™ SA resin.

-

Reagent Preparation: Prepare a stock solution of the desired sugar (e.g., D-glucose) in methanol (e.g., 2% w/v). Ensure the sugar is fully dissolved; gentle heating may be required. Filter the solution to remove any particulate matter.

-

Reaction Execution:

-

Equilibrate the packed-bed reactor to the desired temperature (e.g., 120 °C).

-

Pump the methanolic sugar solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 4 minutes).

-

-

Product Collection: Collect the effluent from the reactor.

-

Work-up and Analysis:

-

The collected solution containing the this compound can be analyzed directly by TLC or NMR.

-

For isolation, the solvent can be removed under reduced pressure. The solid acid catalyst remains in the reactor, simplifying purification.

-

Conclusion

The Fischer glycosylation reaction, discovered over a century ago, continues to be a vital tool in carbohydrate chemistry. Its simplicity and versatility have ensured its enduring relevance. The evolution of this method from classical batch processing to modern microwave-assisted and continuous flow techniques has significantly improved reaction times, yields, and scalability, making it an even more powerful tool for the synthesis of methylglucosides and other simple glycosides. This guide has provided a comprehensive overview of the historical context, mechanism, and practical application of Fischer glycosylation, equipping researchers with the knowledge to effectively utilize this fundamental reaction in their scientific endeavors.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. youngin.com [youngin.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Alpha-D-Methylglucoside

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for alpha-D-methylglucoside. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and protocols for the characterization of this compound.

Data Presentation

The following tables summarize the key spectroscopic data for alpha-D-methylglucoside, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Alpha-D-Methylglucoside

| Proton | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.61 | 4.49 | d | 3.5 |

| H-2 | 3.46 | 3.23 | dd | 9.8, 3.5 |

| H-3 | 3.59 | 3.39 | t | 9.4 |

| H-4 | 3.29 | 3.10 | t | 9.2 |

| H-5 | 3.61 | 3.42 | m | |

| H-6a | 3.79 | 3.63 | dd | 11.9, 2.2 |

| H-6b | 3.71 | 3.49 | dd | 11.9, 5.6 |

| -OCH₃ | 3.32 | 3.24 | s |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Alpha-D-Methylglucoside

| Carbon | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-1 | 100.2 | 99.8 |

| C-2 | 72.3 | 71.8 |

| C-3 | 73.9 | 73.5 |

| C-4 | 70.6 | 70.3 |

| C-5 | 72.1 | 71.9 |

| C-6 | 61.5 | 60.9 |

| -OCH₃ | 55.7 | 54.5 |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[2][3]

Table 3: IR Absorption Bands for Alpha-D-Methylglucoside

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretching (Hydrogen-bonded hydroxyl groups) |

| ~2900 | Medium | C-H Stretching (Aliphatic) |

| ~1450 | Medium | C-H Bending |

| ~1100-1000 | Strong | C-O Stretching (Alcohols, Ethers), C-O-C Stretching (Glycosidic bond) |

| Below 1000 | Medium-Weak | Fingerprint Region (Complex vibrations) |

Note: IR spectra of carbohydrates show broad, overlapping peaks. The values presented are approximate ranges for the key functional groups.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of glycosides.

This protocol outlines the steps for preparing a sample of alpha-D-methylglucoside and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of purified alpha-D-methylglucoside.[6][7]

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[6][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition :

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference. For DMSO-d₆, the residual solvent peak can be used.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

This protocol describes the preparation of a solid sample of alpha-D-methylglucoside for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of dry alpha-D-methylglucoside with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should have a fine, consistent powder form.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10]

-

-

Instrument Setup and Data Acquisition :

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups present in the molecule.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of alpha-D-methylglucoside, from sample handling to final data interpretation.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

- 1. alpha-D-Methylglucoside(97-30-3) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. alpha-D-Methylglucoside(97-30-3) 13C NMR [m.chemicalbook.com]

- 4. alpha-D-Methylglucoside(97-30-3) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermochemical Properties and Stability of Methylglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of methylglucoside, a monosaccharide derivative of glucose. This compound exists as two anomers, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, which differ in the stereochemistry at the anomeric carbon. This difference influences their physical and chemical properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in the understanding of the behavior of these compounds.

Thermochemical Properties

The thermochemical properties of a compound are crucial for understanding its energy content and stability. Key parameters include the standard enthalpy of formation, standard molar heat capacity, and standard Gibbs free energy of formation.

Quantitative Thermochemical Data

The following tables summarize the available experimental thermochemical data for both anomers of this compound.

Table 1: Thermochemical Properties of Methyl α-D-glucopyranoside (Solid, at 298.15 K and 0.1 MPa)

| Property | Value | Unit |

| Molar Mass | 194.18 | g/mol |

| Melting Point | 441.15 | K |

| Enthalpy of Fusion | 31.87 | kJ/mol |

| Entropy of Fusion | 72.24 | J/(mol·K) |

| Standard Molar Heat Capacity (Cp,m) | 277.19 | J/(mol·K) |

Data for Table 1 sourced from a study on the thermal properties and solubility of methyl α-D-glucopyranoside[1].

Table 2: Thermochemical Properties of Methyl β-D-glucopyranoside (Solid, at 298.15 K)

| Property | Value | Unit |

| Molar Mass | 194.18 | g/mol |

| Standard Enthalpy of Combustion (ΔcH°) | -3517.9 ± 0.42 | kJ/mol |

| Standard Enthalpy of Formation (ΔfH°) | -1237.5 | kJ/mol |

The standard enthalpy of combustion for β-D-Glucopyranoside, methyl was obtained from the NIST WebBook[2]. The standard enthalpy of formation was calculated by NIST based on the combustion data[2].

Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application, particularly in drug development. This section explores its thermal stability and its stability in aqueous solutions under various pH conditions.

Thermal Stability